Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

Salt Form Selection Aqueous Solubility Compound Handling

Researchers profiling 5-HT2A/2C receptor pharmacology require structurally defined tool compounds with verified purity and stable salt forms. This N-butyl-2,5-dimethoxybenzylamine hydrochloride ensures precise stoichiometry and enhanced aqueous solubility for reproducible in vitro assays. • N-Butyl chain confers a distinct 5-HT2A/2C binding and functional selectivity profile vs. N-methyl analogs, enabling critical SAR exploration • HCl salt guarantees accurate dosing in aqueous assay buffers for radioligand binding, calcium flux, and β-arrestin recruitment assays • Serves as a versatile intermediate for 4-position derivatization and targeted library synthesis Supplied with full analytical documentation for procurement confidence.

Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
CAS No. 1240566-94-2
Cat. No. B6362527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
CAS1240566-94-2
Molecular FormulaC13H22ClNO2
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCCCCNCC1=C(C=CC(=C1)OC)OC.Cl
InChIInChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H
InChIKeyMUIVVZIGAHHOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement


Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride (CAS 1240566-94-2) is the hydrochloride salt of a secondary amine featuring a 2,5-dimethoxyphenyl core, a methylene spacer, and an N-butyl chain . The compound has the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol . It is a member of the 2,5-dimethoxyphenylalkylamine class, which includes a variety of research compounds and pharmaceutical intermediates that interact with serotonergic systems [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base .

1
Salt form: Hydrochloride enhances aqueous solubility and handling for in vitro assay preparation compared to free base.
2
Research context: 2,5-dimethoxyphenylalkylamine class member supports serotonergic system interaction studies.

Why Substitution Fails: Salt Form & N-Alkyl Specificity


Direct substitution of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride with in-class analogs is scientifically unsound due to structural features that dictate differential pharmacodynamics, solubility, and stability. The hydrochloride salt form provides precise stoichiometry and enhances aqueous solubility for in vitro assays compared to the free base . Furthermore, small changes in the N-alkyl chain length (e.g., butyl vs. methyl) or branching (e.g., butyl vs. tert-butyl) on the 2,5-dimethoxyphenyl scaffold can significantly alter receptor binding affinity and functional selectivity at 5-HT2A and 5-HT2C receptors, as demonstrated by class-level evidence [1]. Such modifications can shift a compound from an agonist to an antagonist or alter its lipophilicity, directly impacting its utility in a controlled experimental system [1].

Salt form Free base or other salts may differ significantly in aqueous solubility and solid-state stability, altering solution preparation reproducibility.
N-alkyl chain Analogs with different chain length or branching (e.g., N-methyl, N-tert-butyl) may shift receptor binding affinity and functional selectivity profiles.
Pharmacology profile Class-level evidence indicates N-alkyl modification can shift a compound between agonist and antagonist behavior, impacting pathway-response interpretation.

Comparison with Structural Analogs


Salt Form: HCl vs. Free Base

The target compound is provided as the hydrochloride salt (CAS 1240566-94-2, MW 259.77 g/mol), which confers superior aqueous solubility and solid-state stability compared to its free base analog (CAS 1019544-47-8, MW 223.31 g/mol) . The free base is typically a liquid or low-melting solid with limited water solubility, often requiring organic solvents for dissolution . The HCl salt is a crystalline solid at room temperature, making it more convenient for precise weighing and preparation of aqueous stock solutions for in vitro assays .

Salt Form: HCl vs. Free Base
Head-to-head
Crystalline solid (HCl salt) vs. liquid free base; MW 259.77 vs. 223.31 g/mol.
Supports accurate weighing and aqueous stock preparation.
Vendor-reported physical state and formula.
Salt Form Selection Aqueous Solubility Compound Handling

N-Butyl Chain: Lipophilicity & BBB Penetration

The N-butyl substituent in the target compound confers a predicted logP value that is higher than that of the N-methyl analog. While specific logP data for this exact compound is not available in primary literature, the class-level inference from 2,5-dimethoxyphenethylamines indicates that increasing N-alkyl chain length from methyl to butyl increases lipophilicity, which is a key determinant of blood-brain barrier (BBB) penetration and receptor binding kinetics [1]. A higher logP correlates with enhanced passive diffusion across lipid membranes, making the butyl analog a more suitable candidate for CNS-targeted research [1].

N-Butyl Chain: Lipophilicity
Class-level inference
Predicted logP increase of ~+0.7 compared to N-methyl analog.
May support CNS penetration research context.
Estimated from structural analogs; data to verify for this exact compound.
Lipophilicity Blood-Brain Barrier Structure-Activity Relationship

5-HT2A Binding Affinity: N-Butyl vs. N-Methyl

Class-level data from 2,5-dimethoxyphenethylamines demonstrates that N-alkyl chain length significantly modulates 5-HT2A receptor binding affinity [1]. For instance, in a series of 4-substituted 2,5-dimethoxyphenethylamines, N-methyl derivatives typically exhibit Ki values in the range of 50-200 nM at 5-HT2A, while N-butyl derivatives can show a 2- to 5-fold shift in affinity [1]. The target compound, with its N-butyl chain, is thus predicted to have a distinct binding profile compared to its N-methyl analog, which is crucial for designing experiments with precise agonist or antagonist properties [1].

5-HT2A Binding Affinity Shift
Class-level inference
Predicted 2- to 5-fold shift in Ki relative to N-methyl analog based on class data.
Supports serotonergic pharmacology tool compound selection context.
Radioligand binding assay context from related compounds.
5-HT2A Receptor Binding Affinity Structure-Activity Relationship

Research & Industrial Applications


In Vitro Serotonergic Receptor Profiling

This compound is best applied as a tool compound in radioligand binding assays and functional assays (e.g., calcium flux or β-arrestin recruitment) to profile its activity at 5-HT2A and 5-HT2C receptors [1]. The N-butyl chain is hypothesized to confer a unique binding affinity and functional selectivity profile compared to N-methyl analogs, making it valuable for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of serotonergic ligand bias [1]. The hydrochloride salt form ensures accurate dosing in aqueous assay buffers .

In Vivo CNS Behavioral Pharmacology Studies

The predicted enhanced lipophilicity of the N-butyl chain suggests this compound may exhibit improved blood-brain barrier penetration [1]. This makes it a candidate for in vivo studies investigating the behavioral effects of 2,5-dimethoxyphenylalkylamines, such as in the head-twitch response (HTR) assay in mice or drug discrimination paradigms in rats [1]. The compound's distinct pharmacokinetic profile relative to its methyl analog could lead to different onset and duration of action, which is a critical variable in behavioral pharmacology [1].

Medicinal Chemistry Lead Optimization & Derivative Synthesis

This compound serves as a key intermediate for further derivatization, particularly at the 4-position of the phenyl ring [1]. The N-butyl group provides a stable lipophilic anchor, and the compound can be used as a starting material to synthesize a library of 4-substituted analogs for SAR exploration [1]. This is a common approach in medicinal chemistry campaigns aimed at optimizing receptor selectivity or introducing specific functional groups for targeted protein degradation (e.g., PROTACs) [1].

Application
Selection Property
Validation Focus
In Vitro Serotonergic Receptor Profiling
N-Butyl chain functional selectivity context
Receptor binding and functional assay endpoint review
In Vivo CNS Behavioral Pharmacology Studies
Predicted lipophilicity for BBB penetration research
Behavioral assay response context and pharmacokinetic profile review
Medicinal Chemistry Lead Optimization
Stable N-butyl anchor for derivatization
SAR library synthesis and selectivity optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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